Didecylcyanamide
Description
Didecylcyanamide (hypothetical IUPAC name: N,N-didecylcyanamide) is a theoretical organocyanamide compound characterized by two decyl (C₁₀H₂₁) alkyl chains bonded to the nitrogen atom of a cyanamide functional group (N≡C–N–). While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous compounds like calcium cyanamide (CaNCN, CAS 156-62-7) and didecyl derivatives such as didecyldimonium chloride (CAS 7173-51-5) . Cyanamide derivatives are known for their reactivity and applications in agrochemicals, surfactants, and pharmaceuticals.
Properties
CAS No. |
113576-08-2 |
|---|---|
Molecular Formula |
C21H42N2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
didecylcyanamide |
InChI |
InChI=1S/C21H42N2/c1-3-5-7-9-11-13-15-17-19-23(21-22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
KJKPVJPQUOMUOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didecylcyanamide typically involves the reaction of decylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2 C10H21NH2+ClCN→C10H21NHCN+NH4Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Didecylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyanamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include nitriles, primary amines, and substituted cyanamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Didecylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of didecylcyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying key proteins and enzymes.
Comparison with Similar Compounds
Calcium Cyanamide (CaNCN)
- Structure: Inorganic cyanamide salt with Ca²⁺ and NCN²⁻ ions.
- Applications: Widely used as a soil fumigant and nitrogen fertilizer. Evidence shows it reduces anthracnose incidence in strawberry crops by altering soil microbial communities and enhancing nutrient availability .
- Key Differences : Unlike this compound, calcium cyanamide lacks alkyl chains, making it water-soluble and reactive in soil matrices. Its mode of action involves releasing cyanamide (H₂NCN), which inhibits fungal pathogens .
Didecyldimonium Chloride (C₂₂H₄₈NCl)
- Structure : Quaternary ammonium compound with two decyl chains and a dimethylammonium group.
- Applications : A cationic surfactant and antimicrobial agent used in disinfectants and personal care products. Its mechanism involves disrupting microbial cell membranes .
- Key Differences: this compound’s cyanamide group (N≡C–N–) introduces distinct reactivity compared to the quaternary ammonium group in didecyldimonium chloride. The latter’s charged structure enhances solubility in aqueous systems, whereas this compound’s nonpolar alkyl chains may favor lipid-rich environments.
Didecyl Disulfide (C₁₀H₂₁–S–S–C₁₀H₂₁)
- Structure : Organic disulfide with two decyl chains.
- Applications : Used as a lubricant additive and vulcanization agent. Market reports highlight its stability at high temperatures and compatibility with polymers .
- Key Differences : The disulfide bond (–S–S–) confers oxidative stability, whereas this compound’s cyanamide group may participate in nucleophilic reactions (e.g., with thiols or amines).
Sodium Dicyandiamide (NaHN(C≡N)NH₂)
- Structure: Sodium salt of dicyandiamide (cyanoguanidine).
- Applications : Competes with sodium cyanamide in pharmaceutical synthesis due to its ability to form heterocyclic compounds .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Key Functional Group | Applications | Key Properties |
|---|---|---|---|---|---|
| This compound* | N/A | C₂₁H₄₂N₂ | Cyanamide (N≡C–N–) | Hypothetical: Surfactants, agrochemicals | High hydrophobicity, reactive cyanamide |
| Calcium Cyanamide | 156-62-7 | CaNCN | Inorganic cyanamide | Soil fumigation, fertilizer | Water-soluble, releases H₂NCN in soil |
| Didecyldimonium Chloride | 7173-51-5 | C₂₂H₄₈NCl | Quaternary ammonium | Disinfectants, surfactants | Cationic, antimicrobial, soluble |
| Didecyl Disulfide | 10496-18-1 | C₂₀H₄₂S₂ | Disulfide (–S–S–) | Lubricants, polymers | Thermal stability, hydrophobic |
| Sodium Dicyandiamide | 461-58-5 | C₂H₄N₄Na | Cyanoguanidine | Pharmaceuticals, synthesis | Ionic, forms heterocycles |
*Hypothetical compound inferred from structural analogs.
Research Findings and Mechanistic Insights
- Agricultural Efficacy: Calcium cyanamide demonstrates dual functionality in disease suppression (e.g., reducing anthracnose incidence by 40–60%) and soil nutrient enhancement (increasing nitrogen and organic carbon) . This compound’s hydrophobic nature may limit soil mobility but enhance persistence in lipid-rich environments.
- Synthetic Pathways: Cyanamide biosynthesis in plants involves enzymatic conversion of L-canavanine, as observed in Vicia villosa seedlings, where cyanamide accumulates in leaves .
- Toxicity and Safety : Cyanamide derivatives like calcium cyanamide decompose at high temperatures, releasing ammonia, which poses inhalation risks . This compound’s alkyl chains may mitigate volatility but necessitate ecotoxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
